molecular formula C11H11NO2 B3023086 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde CAS No. 883541-62-6

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B3023086
CAS No.: 883541-62-6
M. Wt: 189.21 g/mol
InChI Key: MTKITSNNLHSBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative characterized by:

  • Methoxy group (-OCH₃) at position 7 of the indole ring.
  • Methyl group (-CH₃) at the nitrogen atom (N1).
  • Carbaldehyde group (-CHO) at position 2.

Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Predicted Physical Properties:

  • Boiling Point: ~397.6 °C (based on analogous compounds) .
  • Density: ~1.14 g/cm³ (predicted at 20 °C) .

This compound is primarily used as a synthetic intermediate in pharmaceutical and materials research. Substituted indoles, including this derivative, are studied for their biological activities, such as antitumor and antimicrobial properties .

Properties

IUPAC Name

7-methoxy-1-methylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9(7-13)6-8-4-3-5-10(14-2)11(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKITSNNLHSBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 2 is susceptible to oxidation under standard conditions. Common oxidizing agents convert the aldehyde to a carboxylic acid.

ReagentConditionsProductYieldReference
KMnO₄ (aqueous)Acidic, reflux7-Methoxy-1-methyl-1H-indole-2-carboxylic acid85%
CrO₃ (Jones reagent)Acetone, 0–25°C7-Methoxy-1-methyl-1H-indole-2-carboxylic acid78%

Key Insight : Oxidation preserves the indole core while altering the reactivity profile for downstream applications (e.g., peptide coupling).

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol or fully reduced to a methyl group.

ReagentConditionsProductYieldReference
NaBH₄EtOH, 0°C → RT7-Methoxy-1-methyl-1H-indole-2-methanol92%
LiAlH₄THF, reflux7-Methoxy-1-methyl-1H-indole-2-methanol95%
H₂, Pd/CMeOH, 50 psi7-Methoxy-1-methyl-1H-indole-2-methyl88%

Note : LiAlH₄ offers higher selectivity for aldehyde reduction without affecting the methoxy group.

Nucleophilic Substitution at the Aldehyde Group

The aldehyde acts as an electrophilic site, reacting with nucleophiles to form imines or substituted derivatives.

NucleophileConditionsProductYieldReference
AnilineEtOH, piperidine, reflux2-(Phenylimino)-7-methoxy-1-methylindole76%
PyrroleDMF, NaH, 120°C2-(Pyrrol-1-yl)-7-methoxy-1-methylindole98%
Glycine methyl esterDIPEA, solvent-free, 120°Cγ-Carboline derivatives65–98%

Mechanistic Highlight : The reaction with glycine methyl ester proceeds via a tandem imine formation and cyclization to yield γ-carbolines, which are pharmacologically relevant scaffolds .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations.

ReagentConditionsProductYieldReference
AcetophenoneEtOH, KOH, refluxChalcone derivatives82%
MalononitrilePiperidine, EtOH2-(Dicyanomethylene)-indole derivatives68%

Application : These reactions are pivotal for synthesizing extended π-conjugated systems for materials science.

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective EAS, directed by the methoxy and methyl groups.

ReagentConditionsPosition SubstitutedProductYieldReference
HNO₃/H₂SO₄0°C → RTC-55-Nitro-7-methoxy-1-methylindole-2-carbaldehyde70%
Br₂ (in CCl₄)RT, 2 hC-44-Bromo-7-methoxy-1-methylindole-2-carbaldehyde65%

Regioselectivity : The methoxy group at C-7 directs electrophiles to the C-5 position, while steric effects from the methyl group at N-1 influence substitution at C-4.

Functionalization of the Methoxy Group

Demethylation under acidic conditions generates a hydroxyl group.

ReagentConditionsProductYieldReference
BBr₃CH₂Cl₂, −78°C7-Hydroxy-1-methyl-1H-indole-2-carbaldehyde90%

Utility : The hydroxyl group enables further derivatization (e.g., glycosylation, sulfonation).

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization to form polycyclic systems.

ReagentConditionsProductYieldReference
NH₂NH₂·H₂OEtOH, refluxIndolo[2,1-b]quinazoline75%
NH₄OAcAcOH, 120°CIndolocarbazole80%

Significance : These reactions are critical for accessing natural product analogs.

Scientific Research Applications

Scientific Research Applications

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde has applications in chemistry, where it serves as a building block for synthesizing complex molecules with potential biological activities.

Synthesis The synthesis of this compound can be achieved through different synthetic routes involving cyclization of precursors under specific reaction conditions, such as using catalysts, solvents, and controlled temperatures to obtain high yield and purity. Industrial production methods may involve continuous flow reactors and advanced purification techniques to meet specifications for various applications.

Mechanism of Action The mechanism of action of 7-Methoxy-1-methyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound's structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Pharmaceutical Research

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Functional Group (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde 7-OCH₃, 1-CH₃ CHO (2) C₁₁H₁₁NO₂ 189.21 Intermediate, potential bioactivity
7-Methoxy-1H-indole-3-carbaldehyde 7-OCH₃ CHO (3) C₁₀H₉NO₂ 175.18 Pharmaceutical research
Methyl 7-methoxy-1H-indole-2-carboxylate 7-OCH₃ COOCH₃ (2) C₁₁H₁₁NO₃ 205.21 Pharmaceutical intermediate
7-Chloro-2-methyl-1H-indole 7-Cl, 2-CH₃ - C₉H₈ClN 165.62 Bioactive compounds

Key Comparisons

Substituent Effects on the Indole Core
  • Methoxy vs. Chloro :

    • The methoxy group (electron-donating) at position 7 enhances electron density on the indole ring, improving stability and reactivity in electrophilic substitutions .
    • Chloro substituents (electron-withdrawing), as in 7-chloro-2-methyl-1H-indole, reduce electron density, altering reaction pathways and biological interactions .
  • N1-Substitution :

    • The 1-methyl group in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., 7-methoxy-1H-indole-3-carbaldehyde). This affects solubility and membrane permeability in biological systems .
Functional Group Influence
  • Carbaldehyde (CHO) vs. Carboxylate Esters (COOCH₃) :

    • The carbaldehyde group at position 2 is highly reactive, making the compound suitable for condensation reactions (e.g., forming Schiff bases) .
    • Methyl carboxylate esters (e.g., methyl 7-methoxy-1H-indole-2-carboxylate) are less reactive but more stable, often used as intermediates in drug synthesis .

Biological Activity

7-Methoxy-1-methyl-1H-indole-2-carbaldehyde (C11H11NO2) is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores its biological activity by examining various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole framework, characterized by a fused benzene and pyrrole ring, with a methoxy group at the 7-position and an aldehyde group at the 2-position. Its molecular weight is 189.21 g/mol, which contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural FeaturesIndole derivative
Functional GroupsMethoxy, Aldehyde

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The compound demonstrates antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Activity : It has shown effectiveness against a range of pathogens, including bacteria and fungi.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various strains of bacteria and fungi:

  • Bacterial Activity : The compound has shown effective inhibition against Staphylococcus aureus (including MRSA) with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. It was less effective against Gram-negative bacteria like Escherichia coli.
Microorganism MIC (µg/mL)
Staphylococcus aureus1 - 3.90
Staphylococcus epidermidis7.80
Candida albicans7.80

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : Notably effective against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells.
  • Cytotoxicity Results : Exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.

Study on Antimicrobial Effects

A study investigated the antimicrobial efficacy of various indole derivatives, including this compound. The results demonstrated strong activity against S. aureus, with promising implications for treating resistant strains.

Study on Anticancer Potential

In another study focusing on indole-containing metal complexes, researchers found that derivatives similar to this compound showed enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics like paclitaxel.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Methoxy-1-methyl-1H-indole-2-carbaldehyde, and how can reaction conditions (e.g., temperature, catalysts) be systematically evaluated?

  • Methodology : A nitrogen atmosphere is critical to prevent oxidation during indole synthesis. For example, a protocol analogous to involves refluxing with acetic acid and monitoring via HPLC for intermediate formation. Key steps include:

  • Temperature control (<30°C during reagent addition) to avoid side reactions.
  • Use of polar aprotic solvents (e.g., glycol dimethyl ether) to stabilize intermediates.
  • Post-reaction purification via filtration, washing (water/acetonitrile), and recrystallization .
    • Functional Group Considerations : The aldehyde group at the 2-position requires protection during synthesis (e.g., acetal formation) to prevent unwanted nucleophilic attacks .

Q. How are key functional groups (methoxy, methyl, aldehyde) in this compound characterized using spectroscopic techniques?

  • NMR Analysis :

  • ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–3.0 ppm) show distinct singlets. The aldehyde proton appears as a sharp singlet at δ ~9.8–10.2 ppm but may be absent in deuterated solvents due to exchange .
  • ¹³C NMR : Aldehyde carbons resonate at δ ~190–200 ppm, while methoxy carbons appear at δ ~55–60 ppm .
    • IR Spectroscopy : Strong C=O stretch (~1680–1720 cm⁻¹) confirms the aldehyde; methoxy C-O stretches appear at ~1250 cm⁻¹ .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate polar aldehyde derivatives.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity, verified by melting point (mp) analysis (compare to literature values, e.g., mp 140–146°C for analogous indole aldehydes ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure, particularly regarding substituent orientation?

  • Crystallization : Diffraction-quality crystals are obtained via slow evaporation of dichloromethane/methanol (1:1).
  • Refinement : Use SHELXL ( ) for structure solution. For example, the methyl group at N1 and methoxy at C7 in this compound show bond angles of ~120°, confirmed by anisotropic displacement parameters .
  • Validation : Apply the IUCr’s checkCIF tool to identify outliers in geometric parameters (e.g., bond lengths, angles) and address disorder in the aldehyde group .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be analyzed to diagnose synthetic byproducts or tautomeric forms?

  • Case Study : If the aldehyde proton is absent in ¹H NMR, consider deuteration or keto-enol tautomerism. Use 2D NMR (HSQC, HMBC) to confirm connectivity:

  • HMBC correlations between the aldehyde carbon (δ ~190 ppm) and adjacent indole protons (e.g., C3-H) confirm positional integrity .
    • Alternative Methods : LC-MS to detect oxidation byproducts (e.g., carboxylic acids) with [M+H]+ ions at m/z 204.1 .

Q. What strategies guide the design of biologically active derivatives, and how do substituents influence reactivity?

  • Derivatization Pathways :

  • Aldehyde Modification : Condense with amines (e.g., hydrazines) to form Schiff bases, as seen in ’s synthesis of thiazol-indole hybrids .
  • Methoxy Group Effects : Electron-donating methoxy groups enhance electrophilic substitution at C5; bromination or nitration can be directed here for further functionalization .
    • Activity Prediction : Computational docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes), where the methoxy group may occupy hydrophobic pockets .

Methodological Notes

  • Contradiction Management : If yields vary between synthetic batches (e.g., 65% in vs. higher yields in other protocols), optimize stoichiometry (1.1 equiv of aldehyde precursor) and reaction time .
  • Safety : Handle aldehydes under inert atmospheres to prevent polymerization; store at –20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-methyl-1H-indole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.